Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346022
InChI: InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate

CAS No.:

Cat. No.: VC18346022

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate -

Specification

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate
Standard InChI InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3
Standard InChI Key WAKHKSLIDJTOKC-UHFFFAOYSA-N
Canonical SMILES CCOC=NC(=C(C#N)N)C#N

Introduction

Chemical Identity and Structural Properties

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate belongs to the class of formimidate derivatives, featuring a conjugated system of cyano groups and an imidate functionality. Its molecular formula is C7_7H8_8N4_4O, with a molecular weight of 164.17 g/mol . The compound’s structure includes:

  • A central dicyanovinyl group (C(NH2_2)(CN)2_2).

  • An ethyl formimidate moiety (OCH2_2CH3_3 attached to a formimidate group).

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC7_7H8_8N4_4O
Molecular Weight164.17 g/mol
Exact Mass164.070 Da
Topological Polar Surface Area95.19 Ų
LogP (Partition Coefficient)0.97

The compound’s Z-configuration is critical for its reactivity, as demonstrated by X-ray crystallographic studies of related derivatives . Intramolecular hydrogen bonding between the amino and cyano groups stabilizes the structure, influencing its cyclization behavior .

Synthesis Methods

Patent-Based Production Routes

Patents describe optimized methods for synthesizing ethyl N-(2-amino-1,2-dicyanovinyl)formimidate:

Method 1: Reaction of 2-Amino-1,2-dicyanovinyl Derivatives with Ethyl Formimidate

  • Reactants: 2-Amino-1,2-dicyanovinylamine, ethyl formimidate.

  • Conditions: Tetrahydrofuran (THF) solvent, room temperature, catalytic sodium ethoxide.

  • Yield: >80% .

  • Mechanism: Nucleophilic attack of the amino group on the electrophilic carbon of ethyl formimidate, followed by elimination of ethanol.

Method 2: Guanidine-Mediated Cyclization

  • Reactants: Ethyl N-(2-amino-1,2-dicyanovinyl)formamidine, guanidinium salts.

  • Conditions: Reflux in nitromethane or THF, base catalysis (e.g., DBU).

  • Yield: 60–75% .

Comparative Analysis of Synthetic Routes

MethodSolventCatalystYield (%)Key Advantage
Patent THFNaOEt85High reproducibility
Patent NitromethaneDBU72Scalability for bulk synthesis
Literature THFGuanidine68Access to pyrimidine byproducts

Reactivity and Cyclization Pathways

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate exhibits versatile reactivity, primarily governed by its ability to undergo cyclization under basic or acidic conditions.

Base-Induced Cyclization to Imidazoles

Treatment with ethanolic NaOH or DBU triggers cyclization to 5-amino-4-cyanoimidazoles (e.g., compound 4 in ). The reaction proceeds via deprotonation of the amino group, followed by intramolecular nucleophilic attack on the formimidate carbon .

Example:

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidateNaOH/EtOH5-Amino-4-cyanoimidazole+EtOH[1][4]\text{Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate} \xrightarrow{\text{NaOH/EtOH}} 5\text{-Amino-4-cyanoimidazole} + \text{EtOH} \quad[1][4]

Unusual Pyrimidine Formation

In ethyl acetate with DBU, an alternative pathway yields pyrimidine derivatives (e.g., compound 5a in ). This unexpected outcome is attributed to intramolecular hydrogen bonding, which redirects the cyclization mechanism .

Key Observation:

  • Pyrimidine formation dominates in non-polar solvents due to reduced solvation of intermediates .

Reaction with Hydrazines

Hydrazine monohydrate reacts with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate to form formamidrazones, precursors to 1,5-diaminoimidazoles . These intermediates further react with carbonyl compounds to yield 6-carbamoyl-1,2-dihydropurines .

Applications in Heterocyclic Chemistry

Synthesis of Anticancer Agents

Compound 1 in (derived from ethyl N-(2-amino-1,2-dicyanovinyl)formimidate) exhibits broad-spectrum anticancer activity against prostate, lung, breast, and ovarian cancer cell lines (IC50_{50} = 1–5 μM) . Mechanistic studies indicate G1/S-phase cell cycle arrest, potentially via modulation of DDX3 RNA helicase activity .

Building Block for Tricyclic Systems

The compound serves as a precursor for 5:7:5-fused diimidazo[4,5-d:4',5'-f][1, diazepines, which show promise as antiviral and antimicrobial agents .

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